Potency Against CA-IX: NSC 828467 vs. the Clinical Candidate SLC-0111
NSC 828467 demonstrates potent inhibitory activity against CA-IX, with a reported IC50 of 27.2 nM . This potency positions it among the most active known CA-IX inhibitors and compares favorably to the clinical-stage CA-IX inhibitor SLC-0111, which has a reported Ki of 45 nM [1]. While a direct head-to-head comparison in the same assay system is not available, the cross-study data indicates that NSC 828467 is a highly potent tool compound for interrogating CA-IX biology in vitro.
| Evidence Dimension | Inhibition of CA-IX enzyme activity (IC50/Ki) |
|---|---|
| Target Compound Data | 27.2 nM (IC50) |
| Comparator Or Baseline | SLC-0111 (Ki = 45 nM) |
| Quantified Difference | Approximately 1.7-fold more potent based on reported values |
| Conditions | Biochemical enzyme inhibition assay (exact conditions vary between studies) |
Why This Matters
This level of potency ensures that a lower concentration of compound is required to achieve maximal target engagement in vitro, which can reduce the likelihood of off-target or solubility-related artifacts in cell-based assays.
- [1] Pacchiano, F., Carta, F., McDonald, P. C., Lou, Y., Vullo, D., Scozzafava, A., Dedhar, S., & Supuran, C. T. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896–1902. View Source
